2-Chloro-4,5-difluorobenzoic acid
Overview
Description
2-Chloro-4,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is an important intermediate in the synthesis of various medicinal compounds and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination and Fluorination: The synthesis of 2-Chloro-4,5-difluorobenzoic acid typically starts with the chlorination and fluorination of benzoic acid derivatives.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Chloro-4,5-difluorobenzoic acid can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like sodium hypochlorite or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of this compound .
Scientific Research Applications
2-Chloro-4,5-difluorobenzoic acid is widely used in scientific research due to its versatility as an intermediate .
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of antibacterial and antifungal agents.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of bioactive compounds. The molecular targets and pathways involved vary depending on the final product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
Uniqueness
2-Chloro-4,5-difluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFMLBSNHNWJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353180 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110877-64-0 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110877-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-chloro-4,5-difluorobenzoic acid according to available research?
A: Current research primarily identifies this compound as a "medical intermediate." [] This suggests it serves as a building block in the synthesis of more complex pharmaceutical compounds rather than having a direct medicinal application itself.
Q2: Can you describe the synthesis of this compound?
A: The synthesis of this compound involves a multi-step process starting with ortho-difluorobenzene. [] The steps include:
Q3: What are the reported yields for each step in the synthesis of this compound?
A: The reported yields for the synthesis steps are: []
Q4: How pure is the final this compound product obtained through this synthesis?
A: The described synthesis method yields this compound with a purity exceeding 98%. []
Q5: What analytical techniques are used to characterize this compound and related impurities?
A: Liquid chromatography is mentioned as a technique for determining the presence and quantity of this compound and its related impurities. [] This technique is crucial for assessing the purity of the synthesized compound and identifying any byproducts from the synthesis process.
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